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molecular formula C15H14FNO B312455 3-fluoro-N-(2-phenylethyl)benzamide

3-fluoro-N-(2-phenylethyl)benzamide

Cat. No. B312455
M. Wt: 243.28 g/mol
InChI Key: DDABCDSIGRXMAR-UHFFFAOYSA-N
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Patent
US07820822B2

Procedure details

174.9 ml (1.39 mol) of phenylethylamine were dissolved in 600 ml of dichloromethane and admixed with 196.0 ml (1.41 mol, 1.01 eq.) of triethylamine. Subsequently, 221.0 g (1.39 mmol) of 3-fluorobenzoyl chloride were added dropwise to the solution at 0° C. such that the temperature did not rise above 40° C. The mixture was stirred at RT for 18 h and the precipitated solid was dissolved in 1000 ml of dichloromethane. The mixture was washed four times with 200 ml of dilute NaOH, 1N HCl and saturated NaHCO3 solution. The organic phase was removed, dried over MgSO4 and concentrated under reduced pressure. The solid was filtered off with suction and washed twice with a little dichloromethane. 289.52 g of a white solid were obtained with >99% purity (by HPLC), corresponding to 85.4% of theory.
Quantity
174.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step Two
Quantity
221 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[F:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22]>ClCCl>[C:1]1([CH2:7][CH2:8][NH:9][C:21](=[O:22])[C:20]2[CH:24]=[CH:25][CH:26]=[C:18]([F:17])[CH:19]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
174.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
196 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
221 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 40° C
WASH
Type
WASH
Details
The mixture was washed four times with 200 ml of dilute NaOH, 1N HCl and saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
WASH
Type
WASH
Details
washed twice with a little dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC(C1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 289.52 g
YIELD: CALCULATEDPERCENTYIELD 85617.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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